molecular formula C9H4F2O2 B2579133 4-Ethynyl-2,5-difluorobenzoic acid CAS No. 2490398-41-7

4-Ethynyl-2,5-difluorobenzoic acid

Cat. No.: B2579133
CAS No.: 2490398-41-7
M. Wt: 182.126
InChI Key: BZMUOTHRXQICLF-UHFFFAOYSA-N
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Description

4-Ethynyl-2,5-difluorobenzoic acid is a chemical compound with the molecular formula C9H4F2O2. . The compound is characterized by the presence of ethynyl and difluoro substituents on a benzoic acid core, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,5-difluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include the preparation of the necessary organoboron reagents, followed by coupling with the appropriate aryl halides under controlled conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the difluoro groups.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alkenes, alkanes, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethynyl-2,5-difluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the difluoro groups can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzoic acid
  • 2,5-Difluorobenzoic acid
  • 4-Ethynylbenzoic acid

Uniqueness

4-Ethynyl-2,5-difluorobenzoic acid is unique due to the presence of both ethynyl and difluoro substituents on the benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-ethynyl-2,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h1,3-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMUOTHRXQICLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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